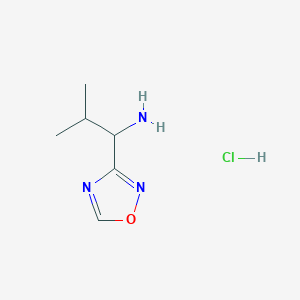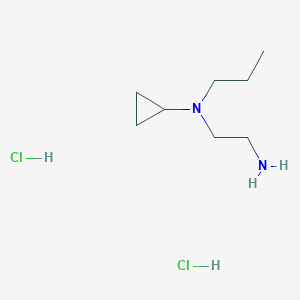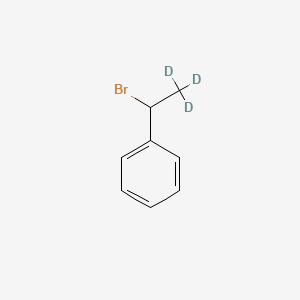
(1-Bromoethyl-2,2,2-D3)benzene
描述
(1-Bromoethyl-2,2,2-D3)benzene is a deuterated derivative of 1-bromoethylbenzene. This compound is characterized by the substitution of three hydrogen atoms with deuterium atoms, making it useful in various scientific research applications. It is a colorless liquid with a sweet odor and is commonly used in medical, environmental, and industrial research.
作用机制
Target of Action
The primary target of (1-Bromoethyl-2,2,2-D3)benzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the benzene ring . This makes the benzene ring especially stable and it wants to be retained during reactions .
Mode of Action
The compound this compound undergoes electrophilic aromatic substitution . This process involves two steps :
- Step 1 : The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .
- Step 2 : A proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
It is known that the compound can be used as a chemical reference for chemical identification, qualitative, quantitative detection, and to study the structure, reaction mechanism, and reaction kinetics of compounds .
Pharmacokinetics
The compound’s deuterium labeling allows researchers to study metabolic pathways in vivo in a safe manner .
Result of Action
The result of the action of this compound is the formation of a substituted benzene ring . This occurs through the electrophilic aromatic substitution process .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, stable isotope-labeled compounds are used as environmental pollutant standards for the detection of air, water, soil, sediment, and food .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Bromoethyl-2,2,2-D3)benzene typically involves the bromination of ethylbenzene. The process begins with the deuteration of ethylbenzene to produce (2,2,2-D3)ethylbenzene. This intermediate is then subjected to bromination using bromine in the presence of a catalyst such as iron bromide (FeBr3) to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated compounds in industrial applications often requires specialized equipment and handling procedures to maintain the integrity of the deuterium atoms .
化学反应分析
Types of Reactions
(1-Bromoethyl-2,2,2-D3)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction can convert the bromo group to a hydrogen atom, yielding ethylbenzene.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products
Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation: Major products are alcohols or ketones.
Reduction: The primary product is ethylbenzene.
科学研究应用
(1-Bromoethyl-2,2,2-D3)benzene is widely used in scientific research due to its unique properties:
Chemistry: It serves as a reference standard in nuclear magnetic resonance (NMR) spectroscopy due to the presence of deuterium atoms.
Biology: The compound is used in metabolic studies to trace the pathways of deuterated compounds in biological systems.
Medicine: It is employed in the synthesis of pharmaceuticals where deuterium labeling is required to study drug metabolism and pharmacokinetics.
Industry: The compound is used in the production of specialty chemicals and materials where isotopic labeling is necessary.
相似化合物的比较
Similar Compounds
1-Bromoethylbenzene: The non-deuterated analog of (1-Bromoethyl-2,2,2-D3)benzene.
2-Bromoethylbenzene: A positional isomer with the bromine atom on the second carbon of the ethyl group.
Phenethyl bromide: Another brominated benzene derivative with the bromine atom on the ethyl side chain.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for detailed mechanistic and kinetic studies. The deuterium labeling also makes it valuable in NMR spectroscopy and metabolic studies, distinguishing it from its non-deuterated counterparts .
属性
IUPAC Name |
(1-bromo-2,2,2-trideuterioethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Br/c1-7(9)8-5-3-2-4-6-8/h2-7H,1H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRUGYDDEMGVDY-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=CC=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


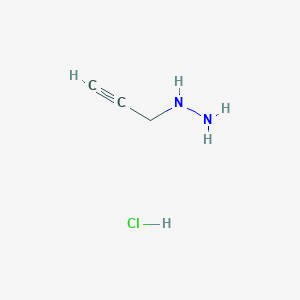
![Formamide, N-[(4-amino-5-pyrimidinyl)methyl]-](/img/structure/B1382967.png)
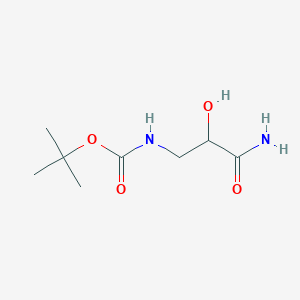
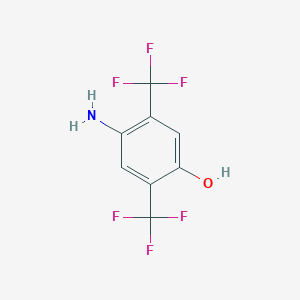

![1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carboxylic acid](/img/structure/B1382971.png)
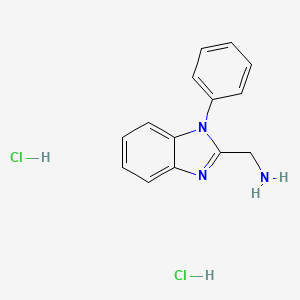

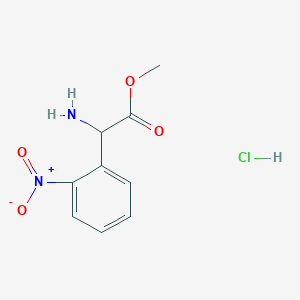
amine hydrochloride](/img/structure/B1382976.png)
![5'-Bromo-1',2'-dihydrospiro[cyclobutane-1,3'-indole] hydrochloride](/img/structure/B1382977.png)
